molecular formula C11H9N3O B15249030 6-Amino-[3,4'-bipyridine]-5-carbaldehyde

6-Amino-[3,4'-bipyridine]-5-carbaldehyde

Cat. No.: B15249030
M. Wt: 199.21 g/mol
InChI Key: MZFVWGDQRYFVRZ-UHFFFAOYSA-N
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Description

6-Amino-[3,4’-bipyridine]-5-carbaldehyde is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-[3,4’-bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method allows for high yields and mild reaction conditions.

Industrial Production Methods

Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-[3,4’-bipyridine]-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while reduction can produce bipyridine alcohols .

Mechanism of Action

The mechanism of action of 6-Amino-[3,4’-bipyridine]-5-carbaldehyde involves its interaction with molecular targets through coordination bonds. The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming stable complexes. These interactions can modulate the activity of the compound and its effects on biological systems .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-amino-5-pyridin-4-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H9N3O/c12-11-10(7-15)5-9(6-14-11)8-1-3-13-4-2-8/h1-7H,(H2,12,14)

InChI Key

MZFVWGDQRYFVRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)N)C=O

Origin of Product

United States

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